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Compound of Interest

Compound Name: psammaplysene B

Cat. No.: B1679809

An In-depth Technical Guide to Psammaplysene B

Introduction

Psammaplysene B is a marine natural product belonging to the family of dibromotyrosine-
derived metabolites.[1][2] Isolated from marine sponges of the Psammaplysilla species, this
class of compounds has garnered significant interest within the scientific community due to its
diverse and potent biological activities.[1][3] This technical guide provides a comprehensive
overview of the chemical structure, properties, biological activity, and synthetic methodologies
related to psammaplysene B, tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Properties

Psammaplysene B is characterized as a pseudosymmetric molecule derived from
dibromotyrosine.[1] Its chemical structure consists of two brominated phenolic ether units linked
by a propanamide chain.

Below is a summary of its key chemical and physical properties.
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Property Value Source
Molecular Formula C26H33BraNsOs PubChem
Molecular Weight 755.2 g/mol PubChem

(E)-N-[3-[2,6-dibromo-4-[2-
(dimethylamino)ethyl]phenoxy]

IUPAC Name propyl]-3-[3,5-dibromo-4-[3- PubChem
(methylamino)propoxy]phenyl]

prop-2-enamide

XLogP3 6.6 PubChem

Monoisotopic Mass 750.92554 Da PubChem

Biological Activity and Therapeutic Potential

The psammaplysene family of compounds exhibits a wide range of biological effects, including
antibacterial, antimalarial, antiviral, and anticancer properties. The primary reported biological
activity of psammaplysene B is the inhibition of FOXO1la (Forkhead box protein Ola) nuclear
export.

FOXO1la Inhibition: Psammaplysene B has been identified as an inhibitor of FOXO1a-
mediated nuclear export, although it is noted to be less potent than its counterpart,
psammaplysene A. FOXO transcription factors are crucial regulators of cellular processes such
as cell growth, metabolism, and stress resistance. By preventing the export of FOXO1a from
the nucleus, psammaplysene B can potentially modulate these pathways. This mechanism is
of particular interest in cancer research, as the loss of nuclear FOXO function is associated
with tumorigenesis.

While specific quantitative data for psammaplysene B's inhibitory activity is not readily
available in the cited literature, the activity of other members of the psammaplysene family
highlights the therapeutic potential of this structural class. For instance, psammaplysene D has
demonstrated significant cytotoxicity against KB cancer cell lines (ICso of 0.7 uM) and
acetylcholinesterase inhibition (ICso of 1.3 pM).

Mechanism of Action and Signaling Pathways
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The mechanism of action for psammaplysenes is an active area of research. For the closely
related and more potent psammaplysene A, its neuroprotective effects have been linked to the
direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is
dependent on the presence of RNA, suggesting that psammaplysene A modulates the function
of HNRNPK in RNA metabolism. HNRNPK is a key protein involved in numerous cellular
processes, including transcription, splicing, and translation. Given the structural similarity, it is
plausible that psammaplysene B may share a similar molecular target.

The inhibition of FOXO1a nuclear export by psammaplysenes positions them as modulators of
the PI3K/Akt signaling pathway, which is a critical regulator of FOXO protein localization and
activity.
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Caption: Proposed signaling pathway of Psammaplysene B.

Experimental Protocols
Total Synthesis of Psammaplysene B

An efficient total synthesis for psammaplysenes A and B has been developed, which is crucial
for further biological evaluation due to the limited supply from natural sources. The synthesis is
flexible, allowing for the preparation of analogues for structure-activity relationship studies.

Key Methodological Steps:
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Preparation of Key Intermediates: The synthesis commences from 4-iodophenol, which is
used to prepare two key fragments that form the pseudosymmetric structure.

O-Alkylation: One of the fragments is prepared via O-alkylation of a dibromophenol
intermediate with an Ns-protected 3-bromopropylamine.

Heck Reaction: A Heck reaction is employed to introduce a methyl ester group.
Hydrolysis: The ester is then hydrolyzed to yield a carboxylic acid intermediate.

Amide Coupling: The final step involves an amide coupling reaction between the two main
fragments using diethylphosphocyanidate under basic conditions to assemble the complete
psammaplysene skeleton.

Deprotection: The synthesis of psammaplysene B requires a final deprotection step to
remove the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved using thiophenol
and cesium carbonate in acetonitrile.
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Caption: Workflow for the total synthesis of Psammaplysene B.
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Target Identification Protocol (Adapted from
Psammaplysene A studies)

To identify the molecular target of psammaplysene B, methodologies similar to those used for
psammaplysene A could be employed.

¢ Synthesis of a Photo-Crosslinkable Probe: A derivative of psammaplysene B containing a
photo-activatable crosslinking group and a tag (e.g., an alkyne for Click chemistry) would be
synthesized.

e Incubation and UV Crosslinking: The probe would be incubated with cell lysates (e.g., from
HEK293 cells). Following incubation, the mixture is exposed to UV light to covalently link the
probe to its binding partners.

» Labeling and Visualization: The tagged protein complexes are then labeled with a fluorescent
reporter molecule (e.g., TAMRA) via Click chemistry. The labeled proteins can be visualized
by in-gel fluorescence scanning after SDS-PAGE.

o Affinity Purification: An alternative approach involves immobilizing a psammaplysene B
derivative on magnetic beads. These beads are then used to pull down interacting proteins
from cell lysates.

o Mass Spectrometry: Proteins identified by either method are excised from the gel or eluted
from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Conclusion

Psammaplysene B is a valuable marine natural product with demonstrated biological activity
as an inhibitor of FOXO1a nuclear export. Its structural similarity to the neuroprotective
compound psammaplysene A suggests potential for broader therapeutic applications. The
development of a total synthetic route enables further investigation into its mechanism of action
and the exploration of its potential as a lead compound in drug discovery programs. Future
research should focus on quantifying its inhibitory potency, elucidating its precise molecular
target(s), and exploring its efficacy in relevant disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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